rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride
Description
Chemical Structure and Properties rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS: 1310907-22-2) is a bicyclic amine derivative with a molecular formula of C₁₃H₁₆ClN and a molecular weight of 221.7 g/mol. Its structure features a norbornene (bicyclo[2.2.1]hept-5-ene) core substituted with a phenyl group at the 3-position and an ethylamine moiety at the 2-position, forming a hydrochloride salt. The compound is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery due to its rigid bicyclic framework, which enhances stereochemical control in synthetic applications .
Properties
Molecular Formula |
C15H20ClN |
|---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-2-16-15-13-9-8-12(10-13)14(15)11-6-4-3-5-7-11;/h3-9,12-16H,2,10H2,1H3;1H/t12-,13+,14+,15+;/m1./s1 |
InChI Key |
WQORJEWGYZSRBF-SJFOYXCYSA-N |
Isomeric SMILES |
CCN[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2.Cl |
Canonical SMILES |
CCNC1C2CC(C1C3=CC=CC=C3)C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Ethylamine Substitution: The ethylamine moiety can be introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products:
Oxidation: N-oxides of the amine group.
Reduction: Reduced forms of the bicyclic core or phenyl group.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Physicochemical Data
- Purity : ≥95% (HPLC)
- Storage : Long-term storage at –20°C under inert conditions
- Pricing : 50 mg (€1,331), 500 mg (€3,691) (Biosynth)
Structural Analogues in the Bicyclo[2.2.1]heptene Series
Key Observations :
- The target compound’s N-ethyl-3-phenyl substitution distinguishes it from simpler bicyclic amines (e.g., unsubstituted rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride). The phenyl group enhances π-π stacking interactions in drug-receptor binding, while the ethylamine moiety improves solubility .
- Compared to the carboxylic acid derivative (CAS 677757-33-4), the target compound’s amine hydrochloride group offers superior nucleophilic reactivity , making it more suitable for alkylation or acylation reactions .
Monocyclic Analogues
Key Observations :
- The bicyclic framework of the target compound imposes greater conformational rigidity than monocyclic analogues like rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride. This rigidity reduces entropy penalties in binding interactions, enhancing its utility in enzyme inhibition studies .
- The cyclobutane derivative’s lower molecular weight (183.68 vs. 221.7 g/mol) may improve membrane permeability but sacrifices stereochemical complexity .
Functional Group Variants
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
